Lactose N-(Phthalazin-8-yl)-hydrazone
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Overview
Description
Lactose N-(Phthalazin-8-yl)-hydrazone is a chemical compound that combines the sugar lactose with a hydrazone derivative of phthalazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lactose N-(Phthalazin-8-yl)-hydrazone typically involves the reaction of lactose with phthalazin-8-yl-hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Lactose N-(Phthalazin-8-yl)-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazone group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phthalazinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Lactose N-(Phthalazin-8-yl)-hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Lactose N-(Phthalazin-8-yl)-hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Lactose N-(Phthalazin-8-yl)-hydrazone can be compared with other similar compounds, such as:
Lactose N-(Phthalazin-6-yl)-hydrazone: Similar structure but with a different position of the hydrazone group.
Lactose N-(Pyridazin-3-yl)-hydrazone: Contains a pyridazine ring instead of a phthalazine ring.
Lactose N-(Quinazolin-4-yl)-hydrazone: Features a quinazoline ring, offering different chemical properties.
Properties
Molecular Formula |
C20H28N4O10 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(6Z)-6-(phthalazin-1-ylhydrazinylidene)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H28N4O10/c25-7-12(28)18(34-20-17(32)16(31)15(30)13(8-26)33-20)14(29)11(27)6-22-24-19-10-4-2-1-3-9(10)5-21-23-19/h1-6,11-18,20,25-32H,7-8H2,(H,23,24)/b22-6-/t11?,12?,13-,14?,15+,16+,17-,18?,20+/m1/s1 |
InChI Key |
RNMZGXFACLJOMO-RVKYATMTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C\C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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